N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
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Overview
Description
N,N-dimethyl-N’-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives, followed by functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N,N-dimethyl-N’-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,2-ethanediamine: A simpler diamine with similar functional groups but lacking the pyrazolo[1,5-a]pyrimidine core.
N,N’-Dimethyl-1,3-propanediamine: Another diamine with a different carbon chain length and structure.
Uniqueness
N,N-dimethyl-N’-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler diamines
This detailed article provides an overview of N,N-dimethyl-N’-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-5-9-17-14-18(21-12-13-24(3)4)25-20(22-17)19(15(2)23-25)16-10-7-6-8-11-16/h6-8,10-11,14,21H,5,9,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPWMVRBNLIVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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